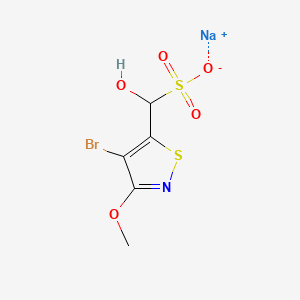
Sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate is a compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate typically involves the reaction of 4-bromo-3-methoxy-1,2-thiazole with methanesulfonic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiazole derivatives with different functional groups.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the thiazole ring .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced thiazole compounds, and substituted thiazole derivatives. These products have various applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. It may also interact with cellular receptors, altering signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
Sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methoxy group in the thiazole ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C5H5BrNNaO5S2 |
|---|---|
Molecular Weight |
326.1 g/mol |
IUPAC Name |
sodium;(4-bromo-3-methoxy-1,2-thiazol-5-yl)-hydroxymethanesulfonate |
InChI |
InChI=1S/C5H6BrNO5S2.Na/c1-12-4-2(6)3(13-7-4)5(8)14(9,10)11;/h5,8H,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
OZRGSNKDGGYZSV-UHFFFAOYSA-M |
Canonical SMILES |
COC1=NSC(=C1Br)C(O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















